1,1,1-Trifluoro-5-methylhexan-3-one

Catalog No.
S6619435
CAS No.
1306067-53-7
M.F
C7H11F3O
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-5-methylhexan-3-one

CAS Number

1306067-53-7

Product Name

1,1,1-Trifluoro-5-methylhexan-3-one

IUPAC Name

1,1,1-trifluoro-5-methylhexan-3-one

Molecular Formula

C7H11F3O

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C7H11F3O/c1-5(2)3-6(11)4-7(8,9)10/h5H,3-4H2,1-2H3

InChI Key

YWDQYDGKDBQKFF-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)CC(F)(F)F

Canonical SMILES

CC(C)CC(=O)CC(F)(F)F

1,1,1-Trifluoro-5-methylhexan-3-one is a fluorinated ketone characterized by the presence of three fluorine atoms attached to the first carbon of a hexane chain, along with a methyl group at the fifth position and a ketone functional group at the third position. Its molecular formula is C7H11F3OC_7H_{11}F_3O and it has a molecular weight of approximately 180.16 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it significant in various chemical applications and research contexts .

  • Oxidation: This compound can be oxidized to form corresponding oxides or other functional groups, often using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to yield secondary alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The trifluoromethyl group can be substituted under specific conditions, allowing for the introduction of various nucleophiles .

The biological activity of 1,1,1-Trifluoro-5-methylhexan-3-one is an area of ongoing research. Compounds containing trifluoromethyl groups often exhibit enhanced biological properties due to their ability to interact with biological membranes more effectively. This property may influence enzyme activity and receptor interactions, potentially leading to applications in medicinal chemistry and drug development .

The synthesis of 1,1,1-Trifluoro-5-methylhexan-3-one can be achieved through several methods:

  • Fluorination of Ketones: Starting from a suitable precursor ketone, fluorination can be performed using reagents such as sulfur tetrafluoride or other fluorinating agents under controlled conditions.
  • Alkylation Reactions: The compound may also be synthesized via alkylation methods that involve introducing the trifluoromethyl group followed by subsequent reactions to place the methyl and ketone functionalities at the correct positions on the carbon chain.
  • Grignard Reactions: Utilizing Grignard reagents with trifluorinated carbonyl compounds can also yield this ketone through nucleophilic addition reactions .

1,1,1-Trifluoro-5-methylhexan-3-one finds applications in various fields:

  • Pharmaceuticals: Its unique properties make it a candidate for drug development and synthesis of biologically active compounds.
  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in the production of fluorinated compounds.
  • Material Science: The compound may be used in developing advanced materials due to its chemical stability and reactivity .

Studies on the interactions of 1,1,1-Trifluoro-5-methylhexan-3-one with biological systems are crucial for understanding its potential pharmacological effects. Research indicates that its trifluoromethyl group enhances membrane permeability and may influence binding affinities with various biological targets. This characteristic is particularly valuable in drug design where increased lipophilicity can lead to improved bioavailability .

Several compounds share structural similarities with 1,1,1-Trifluoro-5-methylhexan-3-one. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,1,1-Trifluoro-4-methylpentan-3-oneC7H11F3OC_7H_{11}F_3ODifferent position of methyl and ketone groups
2,2-Difluoro-4-methylpentan-3-oneC7H11F2OC_7H_{11}F_2OContains two fluorine atoms instead of three
2-Trifluoromethyl-4-methylpentan-3-oneC7H11F3OC_7H_{11}F_3OTrifluoromethyl group at a different position

Uniqueness

The uniqueness of 1,1,1-Trifluoro-5-methylhexan-3-one lies in its specific arrangement of functional groups that enhance its reactivity and biological activity compared to other similar compounds. The presence of three fluorine atoms at the first carbon significantly alters its physical and chemical properties, making it particularly versatile for research and industrial applications .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

168.07619946 g/mol

Monoisotopic Mass

168.07619946 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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